Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Description
Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered saturated ring, a trifluoromethyl (-CF₃) group at the 5-position, and a methyl ester at the 3-position. The stereochemistry (3S,5S) is critical for its biological activity and interactions with targets such as enzymes or receptors. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-5(11-3-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAKXMFLWYPYCH-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(NC1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](NC1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrrolidine ring or the trifluoromethyl group.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or ligand in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The compound may modulate enzymatic activity or receptor signaling, leading to its observed effects.
Comparison with Similar Compounds
Stereoisomeric Variants
Example 1 : Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (PBXA3229-1, CAS: 2140264-93-1)
- Structural Differences : The trifluoromethyl group is at the 4-position (vs. 5-position in the target compound), and stereochemistry is (3R,4R).
- Impact : Altered spatial arrangement affects binding affinity. For instance, (3R,4R) isomers may show reduced activity in assays targeting specific enantioselective enzymes .
Example 2 : (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (PB94454, CAS: 1909288-71-6)
Substituent Variations
Example 3 : Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride (PBXA3221-1, CAS: 2101775-05-5)
- Substituent : Methyl (-CH₃) replaces trifluoromethyl (-CF₃).
- Impact : Reduced electronegativity and metabolic stability. -CF₃ groups resist oxidative degradation, whereas -CH₃ is more susceptible, shortening half-life in vivo .
Example 4 : (3S-5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS: 1820581-45-0)
- Substituent : Oxadiazole heterocycle and hydroxyl (-OH) group.
Ring Size Differences
Example 5 : Methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride
Functional Group Modifications
Example 6 : (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride
- Functional Groups : Hydroxymethyl (-CH₂OH) and hydroxyl (-OH) replace the ester and trifluoromethyl groups.
- Impact: Increased polarity and hydrogen-bond donors improve solubility but reduce blood-brain barrier penetration .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*Predicted using fragment-based methods.
Discussion of Structural Influences
- Trifluoromethyl Group : Enhances lipophilicity and metabolic resistance compared to methyl or hydroxyl groups .
- Stereochemistry : (3S,5S) configuration optimizes spatial alignment with chiral targets, whereas (3R,4R) isomers may exhibit steric clashes .
- Functional Groups : Carboxylic acids increase solubility but limit cell permeability, while oxadiazoles improve binding through heterocyclic interactions .
Biological Activity
Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- Molecular Formula : C7H10F3NO2·HCl
- Molecular Weight : 233.61 g/mol
- CAS Number : 2418593-46-9
- Purity : Typically ≥ 95% .
The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which can influence its interaction with biological targets. Compounds containing trifluoromethyl groups have been shown to exhibit improved potency in various pharmacological contexts. For instance, the trifluoromethyl group can enhance binding affinity to receptors or enzymes by modifying electronic properties and steric hindrance .
Biological Activities
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Antimicrobial Activity :
- Studies have demonstrated that compounds with similar structures exhibit broad-spectrum antibacterial activity. For example, dual inhibitors of bacterial topoisomerases show effectiveness against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus . The incorporation of trifluoromethyl groups has been associated with increased antibacterial potency.
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Anticancer Properties :
- The biological activity of trifluoromethyl-containing compounds has been explored in cancer research. For instance, drugs containing this moiety have shown synergistic effects when used in combination therapies for various cancers . The specific mechanisms often involve the inhibition of critical pathways related to cell proliferation and survival.
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Neuropharmacological Effects :
- Research indicates that pyrrolidine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders . The precise effects depend on the compound's ability to cross the blood-brain barrier and its affinity for specific receptors.
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of trifluoromethyl-pyrrolidine derivatives demonstrated that certain modifications led to significant increases in antibacterial activity against resistant strains of bacteria. The compound's structure was optimized for enhanced solubility while maintaining potency .
Case Study 2: Cancer Treatment Synergy
In preclinical trials, methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate was tested alongside established chemotherapeutics. Results indicated that the combination treatment resulted in reduced tumor growth rates compared to monotherapy, highlighting the potential for this compound in multi-drug regimens .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
